molecular formula C22H23N3O4S3 B2583698 C22H23N3O4S3 CAS No. 494826-10-7

C22H23N3O4S3

Cat. No.: B2583698
CAS No.: 494826-10-7
M. Wt: 489.62
InChI Key: GPXCBZRKRYIISU-UHFFFAOYSA-N
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Description

The compound with the molecular formula C22H23N3O4S3 is a complex organic molecule. This compound is known for its unique structure and diverse applications in various scientific fields. It contains 22 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 3 sulfur atoms .

Mechanism of Action

The compound with the molecular formula C22H23N3O4S3 is known as Ondansetron . This article will discuss the mechanism of action of Ondansetron, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H23N3O4S3 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of 5-acetyl-4-methyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester as a starting material . The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of This compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

C22H23N3O4S3: undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

C22H23N3O4S3: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug discovery and development.

    Industry: Utilized in the production of advanced materials and nanotechnology.

Comparison with Similar Compounds

C22H23N3O4S3: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    C22H23N3O4S2: Differing by one sulfur atom, this compound may have similar but distinct chemical and biological properties.

    C22H23N3O4S4: Differing by one additional sulfur atom, this compound may exhibit different reactivity and applications.

Properties

IUPAC Name

ethyl 2-[[2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S3/c1-2-29-21(28)17-12-6-3-4-8-13(12)32-20(17)23-15(26)10-30-22-24-18(27)16-11-7-5-9-14(11)31-19(16)25-22/h2-10H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXCBZRKRYIISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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